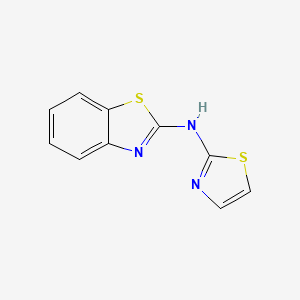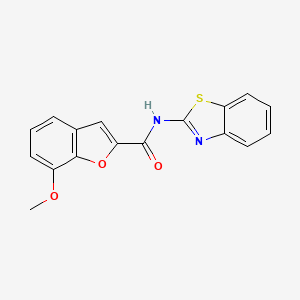![molecular formula C20H23NO4S B12202245 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12202245.png)
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is a complex organic compound that features a combination of furan, thiophene, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol typically involves multi-step organic reactions. One common approach is the condensation of furan-2-ylmethylamine and thiophen-2-ylmethylamine with 3-(4-methoxyphenoxy)propan-2-ol under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: A simpler analog with only the furan group.
Thiophen-2-ylmethylamine: Contains the thiophene group but lacks the methoxyphenoxy moiety.
3-(4-Methoxyphenoxy)propan-2-ol: Features the methoxyphenoxy group without the furan and thiophene components.
Uniqueness
1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is unique due to its combination of furan, thiophene, and methoxyphenoxy groups
Properties
Molecular Formula |
C20H23NO4S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H23NO4S/c1-23-17-6-8-18(9-7-17)25-15-16(22)12-21(13-19-4-2-10-24-19)14-20-5-3-11-26-20/h2-11,16,22H,12-15H2,1H3 |
InChI Key |
WCWGKARDJZPVIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN(CC2=CC=CO2)CC3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-2-naphthylacetamide](/img/structure/B12202173.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12202175.png)
![(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine](/img/structure/B12202177.png)
![4-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid](/img/structure/B12202183.png)

amine](/img/structure/B12202197.png)
![2-(4-tert-butylphenoxy)-N-[5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12202199.png)

amine](/img/structure/B12202216.png)

![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B12202234.png)

![N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12202241.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B12202246.png)
